molecular formula C4H3BrO2 B1281180 5-Bromofuran-2(5H)-one CAS No. 40125-53-9

5-Bromofuran-2(5H)-one

Cat. No. B1281180
CAS RN: 40125-53-9
M. Wt: 162.97 g/mol
InChI Key: ODQLAECNMKXOBI-UHFFFAOYSA-N
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Description

5-Bromofuran-2(5H)-one, also known as 2-bromofuran, is a heterocyclic organic compound with a variety of applications in scientific research. It is a five-membered ring containing one oxygen and one bromine atom. This compound is used in the synthesis of several biologically active compounds, such as antibiotics, and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

5-Bromofuran-2(5H)-one derivatives have shown promising results in the field of cancer research. A study by Castro-Torres et al. (2020) revealed that certain bromofuran-2(5H)-one derivatives were cytotoxic against prostate and colon human cancer cell lines. These compounds, particularly (E)-5-(Bromomethylene)furan-2-(5H)-one and 3,4-dibromofuran-2(5H)-one, demonstrated significant antiproliferative activities and induced cell death by apoptosis, highlighting their potential as anticancer agents.

Chemical Synthesis

The compound has also found applications in chemical synthesis. Zhang et al. (2011) in their study, “Synthesis of new aryl substituted furan-2(5H)-ones using the Suzuki–Miyaura reaction”, demonstrated the synthesis of novel 5-arylidenefuran-2(5H)-ones and 5-arylidene-4-arylfuran-2(5H)-ones via Suzuki–Miyaura reactions. This process highlights the compound's utility in creating new chemical entities, which could have further applications in various fields of chemistry and pharmacology.

Antimicrobial Activity

Research indicates potential antimicrobial applications as well. A study conducted by an anonymous author in 2020, published in “Voprosy Khimii i Khimicheskoi Tekhnologii”, investigated the antibacterial activity of derivatives of this compound. The synthesized compounds showed significant activity against various bacterial families, suggesting their potential as broad-spectrum antibacterial agents.

Quorum Sensing Inhibition

Furthermore, this compound derivatives have been explored for their ability to interfere with microbial communication, particularly quorum sensing. Benneche et al. (2008) synthesized derivatives like (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones, which were investigated for their capacity to inhibit biofilm formation by Staphylococcus epidermidis. This suggests potential applications in controlling biofilm-associated infections.

properties

IUPAC Name

2-bromo-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrO2/c5-3-1-2-4(6)7-3/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQLAECNMKXOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482787
Record name 5-Bromofuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40125-53-9
Record name 5-Bromo-2(5H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040125539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromofuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2(5H)-FURANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQW8UB39HE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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